E5,4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

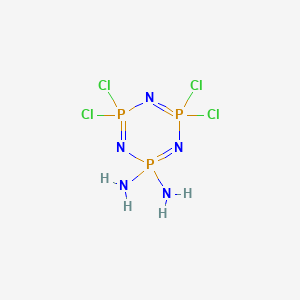

E5,4 is a chemical compound known for its unique structure and properties It belongs to the class of triazatriphosphinines, which are characterized by the presence of nitrogen and phosphorus atoms in a ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of E5,4 typically involves the reaction of phosphorus trichloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Iodination Reactions of Cyclo-P₅ and Cyclo-As₅ Complexes

Iodination of [CpM(η⁵-P₅)] (M = Fe, Ru) and [CpFe(η⁵-As₅)] with iodine (I₂) leads to selective cleavage and reorganization of the pnictogen rings, producing structurally diverse products ( ).

Key Reactions and Products:

| Reactant | Conditions | Products | Yield |

|---|---|---|---|

| [Cp*Fe(η⁵-P₅)] (1) + I₂ | Room temperature | [Cp*FeP₆I₆]⁺ (3) (tripodal triphosphino-cyclotriphosphine ligand) | High |

| [Cp*Ru(η⁵-P₅)] (2) + I₂ | Room temperature | [Cp*RuP₆I₆]⁺ (4) | High |

| [Cp*Fe(η⁵-As₅)] (6) + I₂ | Acetonitrile solvent | [Fe(CH₃CN)₆]²⁺[As₆I₈]²⁻ (7), [As₄I₁₄]²⁻ (8), [(Cp*Fe)₂(μ-As₅)][As₆I₈] (9) | Moderate |

| [Cp*Ru(η⁵-As₅)] (10) + I₂ | Room temperature | [(Cp*Ru)₂(μ-As₅)][As₆I₈]₀.₅ (11) (first Ru-As₅ triple-decker complex) | Low |

-

Mechanistic Insight : Iodination induces partial or full cleavage of M–E bonds (E = P, As), forming polyhalogenated anions (e.g., [As₆I₈]²⁻) and stabilizing cationic metal complexes ( ).

-

Selectivity : Reactions with Fe yield fully cleaved products, while Ru retains partial M–As bonding, favoring dinuclear complexes.

Reaction with Nucleophiles

The electron-deficient cyclo-P₅ and cyclo-As₅ rings react with nucleophiles such as hydride ions (H⁻) or organometallic reagents:

Cp Fe P LiAlH Cp Fe P H LiAlI

-

Outcome : Partial reduction of the pnictogen ring occurs, retaining the cyclic structure but introducing hydrogen substituents ( ).

Comparative Reactivity: Fe vs. Ru Complexes

-

Iron Complexes : Exhibit faster reaction kinetics due to lower metal–pnictogen bond strength. For example, [CpFe(η⁵-P₅)] reacts with I₂ within minutes, whereas [CpRu(η⁵-P₅)] requires hours ( ).

-

Ruthenium Complexes : Prefer dinuclear products (e.g., triple-decker complexes) due to stronger M–E bonds and slower ligand substitution rates.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Anti-Aging and Cellular Rejuvenation

Recent studies have highlighted the efficacy of E5 as a plasma-derived exosome treatment that significantly improves health-span and lifespan in aged subjects. In a controlled study involving Sprague Dawley rats, E5 treatment led to:

- Improved Grip Strength : Rats receiving E5 showed enhanced physical capabilities.

- Reduced Inflammation : There was a notable decrease in pro-inflammatory markers, indicating a reduction in chronic inflammation.

- Biochemical Improvements : Key biomarkers such as BUN, SGPT, SGOT, and triglycerides were positively impacted, alongside increased antioxidant levels .

The study utilized size exclusion chromatography to isolate exosomes from porcine plasma, confirming the purity and therapeutic potential of E5. The findings suggest that E5 could serve as a viable intervention for age-related dysfunction across multiple organ systems.

Material Science Applications

2.1 Use in Concrete Engineering

E5 Nano Silica has emerged as a significant additive in concrete formulations. Research conducted at Purdue University demonstrated that E5 Nano Silica enhances concrete properties by:

- Improving Finish Quality : The incorporation of E5 leads to smoother surfaces.

- Reducing Cracking and Curling : It enhances the durability of concrete structures.

- Environmental Benefits : E5 is non-hazardous and contains zero volatile organic compounds (VOCs) .

In practical applications, studies have validated the use of E5 as an effective pozzolanic material that can mitigate issues related to deicing salts in concrete, thus extending the lifespan of infrastructure .

Pharmaceutical Applications

3.1 Bioadhesive Formulations

Hydroxypropyl Methylcellulose E5 (HPMC E5) has been utilized as a binding agent in pharmaceutical formulations. A study investigated its bioadhesive properties in tablet formulations containing barium sulfate as a contrast agent for radiological imaging:

- Enhanced Mucoadhesion : HPMC E5 facilitated prolonged retention of tablets in the gastrointestinal tract.

- Effective Tablet Formation : The wet granulation technique allowed for optimal compression of contrast metal granules into tablets, ensuring effective dispersal during administration .

This application underscores the versatility of E5 in enhancing drug delivery systems.

Summary of Findings

The applications of E5,4 span multiple fields with promising outcomes:

Mécanisme D'action

The mechanism of action of E5,4 involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrachloro-o-benzoquinone: A compound with a similar chlorine content but different structural framework.

Tetrachloro-1,4-benzoquinone: Another chlorine-rich compound with distinct chemical properties.

2,3,5,6-tetrachloro-1,4-benzoquinone: Shares some reactivity patterns with E5,4 but differs in structure and applications.

Uniqueness

This compound is unique due to its triazatriphosphinine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Propriétés

Numéro CAS |

10535-05-4 |

|---|---|

Formule moléculaire |

Cl4H4N5P3 |

Poids moléculaire |

308.8 g/mol |

Nom IUPAC |

4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |

InChI |

InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |

Clé InChI |

OEASWXZMEMCUFK-UHFFFAOYSA-N |

SMILES |

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |

SMILES canonique |

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |

Key on ui other cas no. |

10535-05-4 |

Synonymes |

4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.